

Spectroscopic Profile of N-Boc-N-methyl-aminoethanol: A Technical Guide

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Compound of Interest

Compound Name: *N-Boc-N-methyl-aminoethanol*

Cat. No.: *B154590*

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, **N-Boc-N-methyl-aminoethanol** (tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of pharmaceutical synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate[1]
- Synonyms: N-Boc-N-methyl-2-aminoethanol, Boc,Me-Glycinol, N-Boc-N-methylethanolamine[1]
- CAS Number: 57561-39-4[1]
- Molecular Formula: C₈H₁₇NO₃[1]
- Molecular Weight: 175.23 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Boc-N-methyl-aminoethanol**. This data is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	t	2H	-CH ₂ -OH
~3.35	t	2H	-N-CH ₂ -
~2.85	s	3H	-N-CH ₃
~2.50	br s	1H	-OH
1.45	s	9H	-C(CH ₃) ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~156.0	C=O (Carbamate)
~79.5	-C(CH ₃) ₃
~60.5	-CH ₂ -OH
~51.0	-N-CH ₂ -
~35.0	-N-CH ₃
28.4	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired as a neat liquid using an Attenuated Total Reflectance (ATR) accessory.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Broad	O-H stretch (alcohol)
2975-2850	Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (carbamate)
~1470	Medium	C-H bend (alkane)
~1160	Strong	C-O stretch (carbamate/alcohol)
~1050	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **N-Boc-N-methyl-aminoethanol**, electron ionization (EI) or electrospray ionization (ESI) can be used.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
176	Low	$[M+H]^+$ (protonated molecule)
120	Moderate	$[M - C_4H_9]^+$ (loss of tert-butyl group)
102	Moderate	$[M - C_4H_9O]^+$ or $[M - C(O)OtBu + H]^+$
74	Moderate	$[CH_3N(H)CH_2CH_2OH]^+$
57	High	$[C_4H_9]^+$ (tert-butyl cation)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Boc-N-methyl-aminoethanol** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry 5 mm NMR tube.
- Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - A relaxation delay of 1-2 seconds is typically adequate.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.

- A proton-decoupled pulse sequence should be used.
- A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: As **N-Boc-N-methyl-aminoethanol** is a liquid at room temperature, the spectrum can be conveniently obtained using a neat sample.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended.
- Acquisition:
 - Record a background spectrum of the clean ATR crystal.
 - Apply a small drop of the sample onto the crystal.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify and label the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

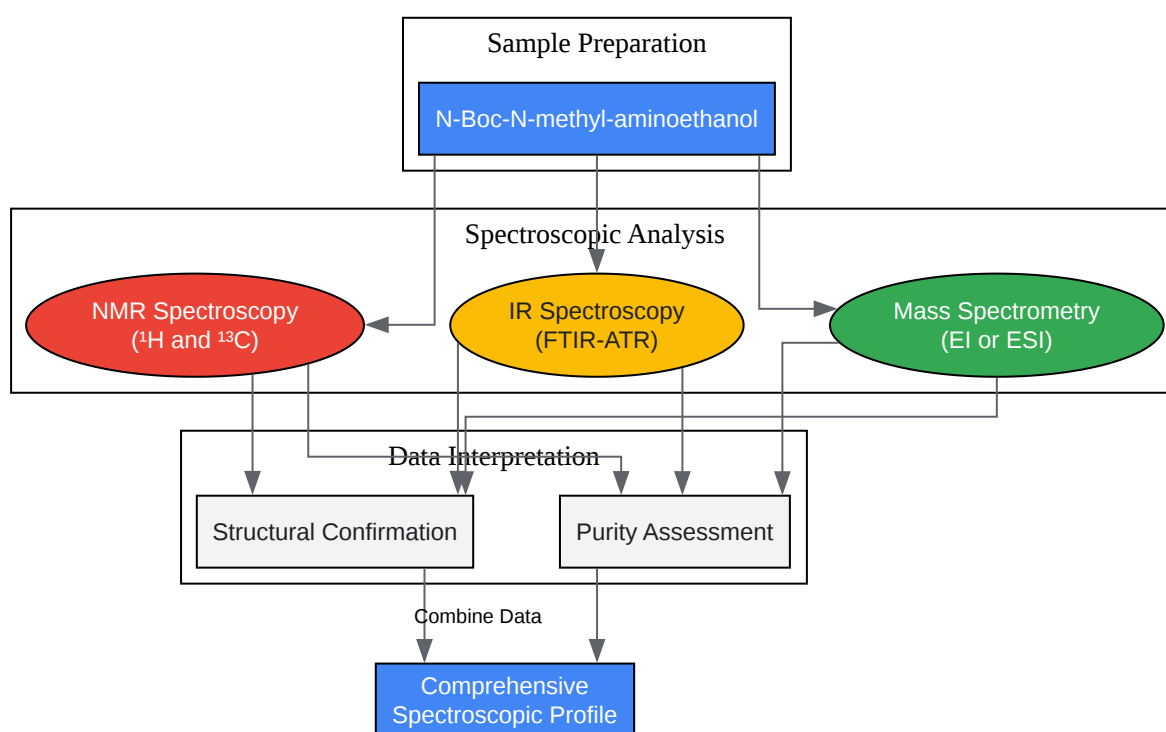
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).
- Ionization:
 - Electron Ionization (EI): This technique is suitable for volatile compounds and often results in extensive fragmentation, providing valuable structural information.

- Electrospray Ionization (ESI): This is a softer ionization technique that typically produces the protonated molecule $[M+H]^+$, allowing for the determination of the molecular weight.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or protonated molecule) and the major fragment ions. Relate the fragmentation pattern to the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Boc-N-methyl-aminoethanol**.



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References

- 1. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C₈H₁₇NO₃ | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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